molecular formula C25H27N3O4S B12721998 2(1H)-Quinolinone, 7-(4-(4-(1,1-dioxidobenzo(b)thien-4-yl)-1-piperazinyl)butoxy)- CAS No. 1191900-59-0

2(1H)-Quinolinone, 7-(4-(4-(1,1-dioxidobenzo(b)thien-4-yl)-1-piperazinyl)butoxy)-

Cat. No.: B12721998
CAS No.: 1191900-59-0
M. Wt: 465.6 g/mol
InChI Key: MIOKOILCQKPJKT-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 7-(4-(4-(1,1-dioxidobenzo(b)thien-4-yl)-1-piperazinyl)butoxy)- is a complex organic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core, a piperazine ring, and a benzo[b]thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 7-(4-(4-(1,1-dioxidobenzo(b)thien-4-yl)-1-piperazinyl)butoxy)- typically involves multiple steps. The process begins with the preparation of the quinolinone core, followed by the introduction of the piperazine ring and the benzo[b]thienyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the complex synthesis process. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 7-(4-(4-(1,1-dioxidobenzo(b)thien-4-yl)-1-piperazinyl)butoxy)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2(1H)-Quinolinone, 7-(4-(4-(1,1-dioxidobenzo(b)thien-4-yl)-1-piperazinyl)butoxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 7-(4-(4-(1,1-dioxidobenzo(b)thien-4-yl)-1-piperazinyl)butoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolinone: A simpler analog without the piperazine and benzo[b]thienyl groups.

    7-(4-(4-(1,1-Dioxidobenzo(b)thien-4-yl)-1-piperazinyl)butoxy)quinoline: A compound with a similar structure but different functional groups.

Uniqueness

2(1H)-Quinolinone, 7-(4-(4-(1,1-dioxidobenzo(b)thien-4-yl)-1-piperazinyl)butoxy)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

2(1H)-Quinolinone, 7-(4-(4-(1,1-dioxidobenzo(b)thien-4-yl)-1-piperazinyl)butoxy)- is a complex organic compound belonging to the quinolinone family. This compound is characterized by its unique structural features, including a quinoline core, a piperazine moiety, and a benzo[b]thien-4-yl group. These structural elements contribute to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C25H27N3O4SC_{25}H_{27}N_{3}O_{4}S, and it has a molecular weight of approximately 465.56 g/mol. The compound's structure can be represented as follows:

Structure 2 1H Quinolinone 7 4 4 1 1 dioxidobenzo b thien 4 yl 1 piperazinyl butoxy \text{Structure }\text{2 1H Quinolinone 7 4 4 1 1 dioxidobenzo b thien 4 yl 1 piperazinyl butoxy }

Biological Activity Overview

The biological activity of 2(1H)-quinolinone derivatives has been extensively studied. The presence of the piperazine and benzo[b]thien moieties is believed to enhance their pharmacological profiles. Key areas of interest include:

  • Antipsychotic Properties : The compound has been investigated for its potential as an antipsychotic agent, particularly due to its interaction with dopamine receptors.
  • Dopamine Receptor Modulation : Research indicates that derivatives of quinolinones can act as agonists or antagonists at dopamine receptors, influencing neurotransmitter activity in the brain .

The mechanism through which 2(1H)-quinolinone derivatives exert their biological effects primarily involves modulation of neurotransmitter systems. For instance, the compound has been shown to interact with dopamine D2 receptors and serotonin receptors (5-HT1A and 5-HT2A). This dual action may contribute to its therapeutic effects in treating disorders such as schizophrenia and bipolar disorder.

Study on Antipsychotic Activity

A significant study focused on the synthesis and pharmacology of various 7-[4-(4-substituted phenyl)-1-piperazinyl]butoxy derivatives demonstrated that certain compounds exhibited both agonistic and antagonistic activities at dopamine receptors. Notably, one derivative was found to reverse gamma-butyrolactone-induced increases in DOPA synthesis in mouse models, indicating its potential as a treatment for psychotic disorders .

Binding Affinity Studies

Molecular docking studies have revealed that modifications on the piperazine or benzo[b]thien moieties significantly influence the binding affinity of these compounds to target proteins. For instance, structural variations can lead to enhanced specificity towards certain receptor subtypes, which is crucial for optimizing therapeutic efficacy .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of related quinolinone compounds:

Compound NameStructural FeaturesNotable Biological Activity
AripiprazoleDihydroquinolone with piperazineHigh affinity for D2 and 5-HT1A receptors; antipsychotic effects
4-HydroxyquinolineHydroxy group at position 4Exhibits antibacterial properties
Benzo[b]thien-4-oneThienyl structure without piperazineFocused on electronic properties

Properties

CAS No.

1191900-59-0

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

7-[4-[4-(1,1-dioxo-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one

InChI

InChI=1S/C25H27N3O4S/c29-25-9-7-19-6-8-20(18-22(19)26-25)32-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-33(24,30)31/h3-10,17-18H,1-2,11-16H2,(H,26,29)

InChI Key

MIOKOILCQKPJKT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CS(=O)(=O)C5=CC=C4

Origin of Product

United States

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